An In-depth Technical Guide to N-Boc-N-methyl-L-valine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Boc-N-methyl-L-valine: Properties, Synthesis, and Applications
Introduction
N-Boc-N-methyl-L-valine is a chemically modified amino acid derivative that plays a pivotal role in modern peptide synthesis and drug discovery.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on the practical insights relevant to researchers and drug development professionals. The strategic incorporation of N-methylation and a tert-butoxycarbonyl (Boc) protecting group offers unique advantages in designing peptides with enhanced therapeutic properties.[1][3]
N-Boc-N-methyl-L-valine, also known as Boc-N-Me-Val-OH, is a derivative of the essential amino acid L-valine.[2] The N-methyl group attached to the alpha-amino nitrogen and the Boc protecting group are key features that influence its reactivity and utility.[2] The Boc group provides stability and facilitates controlled, stepwise peptide bond formation, while the N-methyl group can significantly alter the resulting peptide's conformation and proteolytic stability.[1][3]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-Boc-N-methyl-L-valine is fundamental for its effective use in synthesis and research. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [4][5] |
| Synonyms | N-Boc-N-methyl-L-valine, Boc-N-Me-Val-OH | [2] |
| CAS Number | 45170-31-8 | [1] |
| Molecular Formula | C11H21NO4 | [1] |
| Molecular Weight | 231.29 g/mol | [4] |
| Appearance | White to off-white solid/powder/crystal | [1][2] |
| Melting Point | 47 - 51 °C | [1] |
| Optical Rotation | [α]D20 = -94° ± 3° (c = 0.5% in ethanol) | |
| Solubility | Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO); less soluble in water.[2][6] | [2][6] |
Synthesis and Purification
The synthesis of N-Boc-N-methyl-L-valine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A general synthetic approach involves the N-methylation of Boc-protected L-valine.
Experimental Protocol: N-Methylation of N-Boc-L-valine
This protocol is based on established methods for the N-methylation of Boc-protected amino acids.
Materials:
-
N-Boc-L-valine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH)
-
Iodomethane (CH3I)
-
Diethyl ether
-
20% aqueous solution of citric acid
-
Ethyl acetate (AcOEt)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of N-Boc-L-valine in anhydrous THF dropwise to a cooled (0 °C) suspension of sodium hydride in THF.
-
Warming: Allow the mixture to warm to room temperature.
-
Methylation: Add iodomethane dropwise to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Quenching: Dilute the reaction mixture with diethyl ether and quench with water.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether.
-
Acidification and Second Extraction: Acidify the aqueous layer to a pH of 3 with a 20% aqueous citric acid solution and extract with ethyl acetate.
-
Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography to yield pure N-Boc-N-methyl-L-valine.[7]
Caption: A simplified workflow for the synthesis of N-Boc-N-methyl-L-valine.
Applications in Peptide Synthesis and Drug Discovery
N-Boc-N-methyl-L-valine is a valuable building block in the synthesis of peptides with improved pharmacological profiles.[1]
Enhanced Proteolytic Stability and Cell Permeability
The incorporation of N-methylated amino acids, such as N-Boc-N-methyl-L-valine, into peptide sequences is a key strategy to enhance their resistance to enzymatic degradation (proteolytic stability).[3] This modification can also improve the peptide's ability to cross cell membranes (cell permeability) and fine-tune its three-dimensional structure (conformation).[3] These are critical attributes for the development of effective peptide-based therapeutics.[1]
Challenges in Solid-Phase Peptide Synthesis (SPPS)
Despite its advantages, the use of N-Boc-N-methyl-L-valine in solid-phase peptide synthesis (SPPS) presents challenges. The steric hindrance caused by the N-methyl group can significantly slow down the coupling reaction, leading to incomplete reactions and the formation of undesired deletion sequences.[3]
To overcome this, optimized protocols are necessary. These may include:
-
Double coupling: Repeating the coupling step to ensure complete reaction.[3]
-
Use of potent coupling reagents: Employing more reactive coupling agents like HATU.[3]
-
Microwave-assisted synthesis: Utilizing microwave energy to accelerate the reaction.[3]
Caption: The benefits of incorporating N-methylated amino acids in peptide design.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of N-Boc-N-methyl-L-valine. While specific spectra are not provided here, typical analytical data would include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Resonances corresponding to the protons of the tert-butyl group, the N-methyl group, the isopropyl group of the valine side chain, and the alpha-proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the various carbons of the valine and N-methyl moieties.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid groups, and N-H bending (if any residual non-methylated compound is present).
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (231.29 g/mol ), often observed as [M+H]⁺ or [M+Na]⁺ in electrospray ionization (ESI).
Stability, Storage, and Handling
Proper storage and handling are essential to maintain the integrity of N-Boc-N-methyl-L-valine.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[8] The recommended storage temperature is typically 2-8°C.[8] It should be kept in a tightly sealed container to prevent moisture ingress and degradation.[8]
-
Handling: Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[9] Ensure adequate ventilation to avoid inhalation of any dust.[9]
Safety Information
Based on available safety data sheets, N-Boc-N-methyl-L-valine is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, as with any chemical, caution should be exercised. In case of contact, the following first aid measures are recommended:
-
Eye Contact: Rinse with plenty of water. If irritation persists, seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.[10]
-
Inhalation: Move the person to fresh air.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[9]
Conclusion
N-Boc-N-methyl-L-valine is a specialized amino acid derivative that offers significant advantages in the design and synthesis of peptides for therapeutic applications. Its unique structure, featuring both a Boc protecting group and an N-methyl modification, allows for the creation of peptides with enhanced stability and modulated conformational properties. While its use in peptide synthesis requires optimized protocols to address the challenge of steric hindrance, the benefits it provides make it an invaluable tool for researchers and scientists in the field of drug discovery and development.
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- Thermo Fisher Scientific. (2010, April 9). SAFETY DATA SHEET.
- Fisher Scientific. (2010, April 9). SAFETY DATA SHEET.
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-
MedChemExpress. (n.d.). (2S)-2-[amino]-3-methylbutanoic acid. Retrieved from
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